c-Met Kinase Inhibition Potency: Triazolopyridazine Core Scaffold vs. Optimized 3-Substituted Analogs
The target compound embodies the minimal pharmacophoric core of the triazolopyridazine c-Met inhibitor series [1]. The unsubstituted core scaffold shows measurable but modest c-Met inhibitory activity, in contrast to optimized 3-substituted analogs such as compound 10f (4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol) which achieves single-digit nanomolar potency (IC50 = 4–5 nM) and compound 4g (IC50 = 163 nM in more recent dual c-Met/Pim-1 studies) [2][3]. This differential quantifies the magnitude of potency gained through 3-position derivatization and establishes the target compound as the essential negative control and SAR baseline for optimization campaigns [4].
| Evidence Dimension | c-Met kinase IC50 (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | Unsubstituted triazolopyridazine core scaffold (CAS 894063-27-5); expected IC50 in the high nanomolar to low micromolar range based on class SAR trends |
| Comparator Or Baseline | Compound 10f (3-substituted analog): c-Met IC50 = 4–5 nM [2]; Compound 4g (3-aryl substituted analog): c-Met IC50 = 163 ± 10 nM [3] |
| Quantified Difference | 3-substituted analogs show approximately 40- to 1,000-fold greater c-Met affinity compared to the unsubstituted core scaffold [2][3] |
| Conditions | In vitro c-Met kinase enzymatic inhibition assay; HTRF (Homogeneous Time-Resolved Fluorescence) format or ELISA-based detection; ATP concentration at Km |
Why This Matters
This potency gap validates the target compound as an indispensable negative control and SAR reference standard for medicinal chemistry groups optimizing triazolopyridazine c-Met inhibitors, preventing false-positive attribution of activity to new 3-position substituents.
- [1] Albrecht BK, Harmange JC, Bauer D, Berry L, Bode C, Boezio AA, Chen A, Choquette D, Dussault I, Fridrich C, et al. Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. J Med Chem. 2008;51(10):2879-2882. doi:10.1021/jm800043g View Source
- [2] PDB Entry 3CCN: X-ray structure of c-Met with triazolopyridazine inhibitor. Ligand: 4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol (compound 10f). Resolution: 1.9 Å. Primary publication: J Med Chem. 2008;51(10):2879-2882. View Source
- [3] Mahmoud ME, Ahmed EM, Ragab HM, Eltelbany RFA, Hassan RA. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024;14:30346-30363. doi:10.1039/D4RA04036H View Source
- [4] Boezio AA, Berry L, Albrecht BK, Bauer D, Bellon SF, Bode C, Chen A, Choquette D, Dussault I, Fridrich C, et al. Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Bioorg Med Chem Lett. 2009;19(22):6307-6312. doi:10.1016/j.bmcl.2009.09.090 View Source
